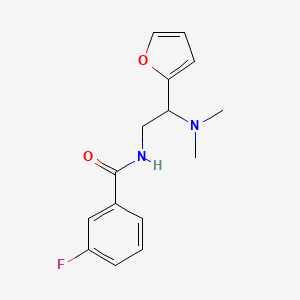

![molecular formula C17H19NO4S B2505173 N-(2-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine CAS No. 335416-47-2](/img/structure/B2505173.png)

N-(2-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-(2-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine is a derivative of N-[(substituted amino)phenyl]sulfonyl]glycines, which have been synthesized as analogues of simple (phenylsulfonyl)glycines with increased lipophilic character to enhance their potential as aldose reductase inhibitors . These compounds are of interest due to their ability to inhibit aldose reductase, an enzyme implicated in diabetic complications.

Synthesis Analysis

The synthesis of these compounds involves the introduction of various substituents on the phenyl ring to increase lipophilicity and, consequently, the inhibitory potential against aldose reductase. For instance, the 4-benzoylamino derivative (3a) has been found to be a potent inhibitor, suggesting that the additional carbonyl moiety and aromatic ring may bind to complementary sites on the enzyme . The synthesis process also considers the stereochemistry, as seen in the preparation of N-(phenylsulfonyl)-2-phenylglycines, where the S enantiomers were found to be more active than the R isomers .

Molecular Structure Analysis

The molecular structure of these compounds plays a crucial role in their inhibitory activity. The presence of an additional carbonyl group and an aromatic ring in the 4-benzoylamino derivative enhances its activity, indicating that these functional groups are likely interacting with specific sites on the aldose reductase enzyme . The structure-activity relationship studies further reveal that the distance between the carbonyl and aromatic moieties affects the inhibitory activity, with a shorter distance being more favorable .

Chemical Reactions Analysis

The chemical reactivity of these compounds can be influenced by the presence of different substituents. For example, the N-arylsulfonylation of amino acid esters, such as tyrosine and (4-hydroxyphenyl)glycine, can be achieved with arylsulfonyl chlorides in a chemoselective manner without racemization of the stereogenic carbon centers . This indicates that the N-(2-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine could potentially undergo similar reactions under controlled conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The introduction of lipophilic substituents aims to increase the compounds' solubility in lipid membranes, which is essential for their inhibitory activity against aldose reductase . The spectrophotometric determination of glycine derivatives can be performed using reagents like 1,2-naphthoquinone-4-sulfonic acid sodium, which reacts with glycine to form a colored product, indicating that similar analytical techniques could be applied to study the physical and chemical properties of N-(2-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine .

科学的研究の応用

Herbicide Transport and Environmental Impact

- Research on glyphosate (a different but related compound) and glufosinate herbicides has shown that these chemicals are strongly sorbed to soil, potentially reducing environmental impact compared to other herbicides. However, preferential flow processes can quickly move even strongly sorbed chemicals to groundwater, posing environmental risks. This study underscores the importance of understanding herbicide transport mechanisms to mitigate environmental impacts (Malone et al., 2004).

Crystal Engineering and Ligand Design

- A study on flexible multidentate ligands, including N-[(3-carboxyphenyl)sulfonyl]glycine, highlighted their use in crystal engineering to form novel structures with specific properties. Such compounds have applications in designing materials with desired chemical and physical properties, demonstrating the versatility of sulfonyl glycine derivatives in materials science (Ma et al., 2008).

Chromatography and Analytical Chemistry

- The application of a fluorosurfactant in micellar electrokinetic capillary chromatography, involving an anionic N-ethyl-N-[(heptadecafluorooctyl)sulfonyl]glycine potassium salt, has shown improved efficiency and selectivity in separation processes. This indicates the potential of sulfonyl glycine derivatives in enhancing analytical techniques (de Ridder et al., 2001).

Molecular Docking and Drug Design

- Glycine-based sulfonamide derivatives have been explored for their biological activities, including antibacterial effects and potential as drug candidates. Research into such compounds involves synthesis, characterization, and computational studies to understand their interactions with biological targets, illustrating the role of sulfonyl glycine derivatives in pharmaceutical research (Shafieyoon et al., 2019).

Safety And Hazards

特性

IUPAC Name |

2-(2-ethyl-N-(4-methylphenyl)sulfonylanilino)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4S/c1-3-14-6-4-5-7-16(14)18(12-17(19)20)23(21,22)15-10-8-13(2)9-11-15/h4-11H,3,12H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWKJHKJEYRBDAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[1-(4-Tert-butylbenzoyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2505092.png)

![Rac-(1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride](/img/structure/B2505093.png)

![Ethyl 3-(2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate](/img/structure/B2505099.png)

![8-(azepan-1-ylsulfonyl)-2-benzyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2505106.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2505108.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2505109.png)

![2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-N'-[2-(4-chlorophenoxy)ethanimidoyl]acetohydrazide](/img/structure/B2505112.png)

![5,6-dimethyl-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole](/img/structure/B2505113.png)